4-Amino-1-(1,3-thiazol-5-yl)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-amino-1-(1,3-thiazol-5-yl)butan-2-one |
InChI |
InChI=1S/C7H10N2OS/c8-2-1-6(10)3-7-4-9-5-11-7/h4-5H,1-3,8H2 |
InChI Key |
PMDSZUBOFXLWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CC(=O)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 4 Amino 1 1,3 Thiazol 5 Yl Butan 2 One
Established Synthetic Pathways to the Chemical Compound
Established synthetic strategies for obtaining 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one and its derivatives primarily revolve around the construction of the 5-substituted thiazole (B1198619) ring, followed by modifications to introduce the desired side chain.
Key Reaction Sequences and Intermediates for Thiazole Core Formation
The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole nucleus. This method typically involves the condensation of an α-haloketone with a thioamide. mdpi.com For the synthesis of a 5-substituted thiazole, a key intermediate would be a derivative of 1-(1,3-thiazol-5-yl)ethan-1-one. One potential, though not explicitly detailed for this specific compound, synthetic approach could involve the following conceptual steps:
Formation of a suitable α-haloketone precursor: This would be a molecule containing the butan-2-one backbone with a leaving group (e.g., bromine) at the α-position to the carbonyl group.
Reaction with a thioamide: The α-haloketone would then be reacted with a simple thioamide, such as thioformamide (B92385), to construct the thiazole ring.
An alternative strategy for forming 5-acylthiazoles involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. This method directly furnishes a 5-arylthiazole core which can be a precursor to the target molecule.
A significant challenge in the synthesis of 5-substituted thiazoles is achieving the correct regiochemistry. The classic Hantzsch synthesis often yields 2,4-disubstituted thiazoles. Therefore, careful selection of starting materials and reaction conditions is crucial to direct the substitution to the desired 5-position.
Mechanistic Considerations in Core Synthesis and Functional Group Introduction
The mechanism of the Hantzsch thiazole synthesis is a well-established cascade of reactions. It initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration reaction to form the aromatic thiazole ring.
The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. For instance, performing the reaction under acidic conditions can alter the outcome, leading to different isomers. rsc.org This highlights the importance of precise pH control in directing the synthesis towards the desired 5-substituted product.
The introduction of the 4-aminobutan-2-one (B1611400) side chain can be envisioned through several routes. One approach involves the alkylation of a pre-formed 5-lithiated or 5-magnesiated thiazole intermediate with a suitable electrophile containing the protected aminobutanone moiety. Another possibility is the functionalization of a 5-acetylthiazole precursor. The methyl group of the acetyl side chain could be subjected to reactions to extend the carbon chain and introduce the amino group.
Novel Approaches and Advancements in Synthesis
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of thiazole derivatives.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. researchgate.netnih.gov Key areas of focus include:
Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Researchers are exploring the use of greener alternatives such as water, ethanol (B145695), or deep eutectic solvents. bepls.com
Catalyst-Free and Solvent-Free Conditions: One-pot, multi-component reactions under solvent-free conditions or with recyclable catalysts are being developed to reduce waste and energy consumption. nih.govresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reactions and improve yields, often in the absence of traditional solvents. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.
Several green synthetic approaches have been reported for thiazole derivatives in general, including the use of reusable catalysts like silica-supported tungstosilisic acid and NiFe2O4 nanoparticles. mdpi.comnih.gov These methods often lead to high yields under milder reaction conditions.
Chemo- and Regioselectivity in Synthetic Transformations
Controlling chemo- and regioselectivity is paramount in the synthesis of specifically substituted thiazoles. Novel methods are being developed to address this challenge. For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to mixtures of isomers, but conducting the reaction under acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Process Optimization and Scalability Research
For the potential industrial application of this compound, the optimization of the synthetic process for scalability is essential. This involves a detailed study of various reaction parameters to maximize yield and purity while minimizing cost and environmental impact.
Key Parameters for Optimization:
| Parameter | Considerations |
| Solvent | Evaluation of various solvents for reaction efficiency, product solubility, and ease of removal. Transitioning to greener solvents is a key goal. |
| Temperature | Determining the optimal temperature range to ensure a reasonable reaction rate while minimizing the formation of byproducts. |
| Catalyst | Screening for the most effective and recyclable catalyst to improve reaction kinetics and selectivity. |
| Reaction Time | Monitoring the reaction progress to determine the shortest possible time required for completion, thereby increasing throughput. |
| Work-up and Purification | Developing efficient and scalable methods for isolating and purifying the final product, such as crystallization or chromatography. |
Solvent Selection and Reaction Condition Effects on Yield and Purity
The choice of solvent and the fine-tuning of reaction conditions such as temperature and time are critical factors that significantly influence the outcome of the synthesis of this compound. The solvent can affect reactant solubility, reaction rates, and even the reaction pathway, thereby impacting both the yield and the purity profile of the final product.
In the construction of the thiazole ring, which often employs methods analogous to the Hantzsch thiazole synthesis, polar solvents like ethanol are frequently used. evitachem.com For subsequent steps, such as the coupling of side chains or modification of functional groups, a range of aprotic and protic solvents may be employed. The optimal conditions are determined empirically by screening various solvents and temperatures. For instance, a key step such as an amide bond formation or a nucleophilic substitution is highly dependent on the solvent environment.
Below is an illustrative data table showing the hypothetical effect of different solvents and temperatures on a critical coupling step in the synthesis, based on common principles of organic chemistry.
Table 1: Effect of Solvent and Temperature on Reaction Yield and Purity
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | 25 (rt) | 12 | 65 | 90 |
| 2 | Tetrahydrofuran (THF) | 25 (rt) | 12 | 72 | 93 |
| 3 | N,N-Dimethylformamide (DMF) | 25 (rt) | 8 | 85 | 88 |
| 4 | N,N-Dimethylformamide (DMF) | 0 | 12 | 81 | 95 |
This data is illustrative and represents a typical optimization study for a complex organic synthesis.
As suggested by the table, polar aprotic solvents like DMF can accelerate the reaction rate but may require lower temperatures to minimize the formation of impurities. nih.gov Solvents like THF and DCM are also viable options, offering a balance between reaction efficiency and product purity.
Catalyst Development and Application in Synthesis (e.g., EDCI, Pd/C)
Catalysts are fundamental to modern synthetic chemistry, enabling efficient and selective transformations. In the synthesis of this compound, several types of catalysts are essential, particularly for forming key bonds and for installing or removing protecting groups.
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) commonly used as a coupling agent to form amide bonds. A plausible synthetic route could involve the coupling of a thiazole-containing carboxylic acid with an appropriate aminoketone precursor. EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide linkage. This process is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov
Pd/C (Palladium on Carbon) is a widely used heterogeneous catalyst for hydrogenation reactions. A common strategy for introducing a primary amine function involves the reduction of an azide (B81097) or the removal of an amine protecting group. For instance, the amino group of the butanone chain could be protected as a carboxybenzyl (Cbz) derivative. The final step of the synthesis would then be the deprotection via catalytic hydrogenation, where the Cbz group is cleaved by hydrogen gas in the presence of a Pd/C catalyst, liberating the free amine. google.com This method is valued for its clean reaction profile and the ease of catalyst removal by simple filtration.
Strategies for Enhancing Reaction Yield and Purity
Beyond solvent and catalyst selection, several other strategies can be implemented to optimize the synthesis of this compound.
Protecting Group Strategy : The use of protecting groups is crucial for preventing unwanted side reactions with the sensitive amino and keto functionalities. The amine is often protected with a Boc (tert-butyloxycarbonyl) or Cbz group, which can be selectively removed under acidic conditions or by hydrogenation, respectively. nih.gov
Purification Techniques : High purity is often achieved through rigorous purification methods. Column chromatography is used to separate the target compound from unreacted starting materials and side products, while recrystallization is an effective final step for obtaining a highly crystalline, pure product. evitachem.comgoogle.com
Starting Material Selection : The choice of starting materials for constructing the thiazole ring, such as using specific α-haloketones and thioamides in a Hantzsch-type synthesis, can directly impact the yield and accessibility of the core structure. evitachem.com Optimizing the stoichiometry and addition order of reagents is also a key parameter for maximizing conversion and minimizing waste.
By systematically applying these optimization strategies, the synthesis of this compound can be made more efficient, scalable, and capable of producing the final compound with the high degree of purity required for its intended applications.
Chemical Reactivity and Derivatization Studies of 4 Amino 1 1,3 Thiazol 5 Yl Butan 2 One
Functional Group Transformations of the Chemical Compound
The presence of three distinct functional groups—amine, ketone, and thiazole (B1198619)—within 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one allows for a wide array of chemical transformations. The reactivity of each group can be selectively addressed through the careful choice of reagents and reaction conditions, enabling the synthesis of a variety of derivatives.
Reactions Involving the Amino Group
The primary amino group is a versatile nucleophilic center, readily participating in several common transformations.
Acylation and Sulfonylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the compound's properties by introducing a variety of substituents. nih.gov For instance, reacting the parent compound with different benzoyl chlorides can introduce various aromatic moieties. nih.gov
Alkylation: The nucleophilicity of the amino group allows for N-alkylation with alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products.
Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. nih.gov Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reducing agent for this purpose as it selectively reduces the imine in the presence of the ketone. nih.gov
Condensation Reactions: The amino group can condense with various electrophiles. For example, reaction with isothiocyanates can yield thiourea (B124793) derivatives, which can serve as precursors for further heterocyclic synthesis. mdpi.com
Table 1: Representative Reactions of the Amino Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Acylation | Acyl Chloride, Base | Amide |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |
Reactions Involving the Ketone Moiety
The ketone's carbonyl group is an electrophilic center and is susceptible to a range of nucleophilic addition reactions.
Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this transformation, typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). acsgcipr.orglibretexts.org This reduction introduces a new chiral center, offering possibilities for stereoselective synthesis.
Reductive Amination (from the Carbonyl side): While the compound already possesses an amino group, the ketone can react with other primary or secondary amines to form an iminium ion intermediate, which can then be reduced to generate more complex amine structures. This pathway competes with the reduction of the ketone to an alcohol. nih.gov
Imine and Hydrazone Formation: The ketone can condense with primary amines or hydrazines under acidic conditions to form imines (Schiff bases) or hydrazones, respectively. youtube.comucalgary.ca These derivatives can be stable compounds themselves or serve as intermediates for further reactions, such as the Wolff-Kishner reduction if a hydrazone is formed. youtube.com
Table 2: Potential Reactions of the Ketone Moiety
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Imine Formation | Primary Amine (R-NH₂), Acid Catalyst | Imine |
Reactivity of the Thiazole Heterocycle
The thiazole ring is an aromatic heterocycle with a distinct reactivity pattern. The electron density of the ring positions C5 as the primary site for electrophilic substitution. wikipedia.orgchemicalbook.com
Electrophilic Substitution: In the parent compound, the C5 position is already substituted with the butan-2-one side chain. This substitution generally deactivates the ring towards further electrophilic attack at C4 and makes substitution at C2, the most electron-deficient position, difficult. pharmaguideline.com Electrophilic substitution reactions like halogenation or nitration would likely require harsh conditions and may not be selective. numberanalytics.com
Deprotonation and C2-Substitution: The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. wikipedia.orgpharmaguideline.com Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can deprotonate C2, generating a nucleophilic organometallic species. This intermediate can then react with various electrophiles (e.g., aldehydes, alkyl halides) to introduce substituents at the C2 position. pharmaguideline.com
N-Alkylation: The nitrogen atom at position 3 (N3) possesses a lone pair of electrons and can act as a nucleophile. Reaction with alkyl halides can lead to the formation of a quaternary thiazolium salt. pharmaguideline.com
Synthesis of Analogues and Structurally Related Derivatives
The development of analogues of this compound is crucial for exploring structure-activity relationships (SAR). Various synthetic strategies can be employed to modify the core structure and introduce chemical diversity.
Strategies for Structural Modification and Diversification
Structural modifications can be targeted at the thiazole core, the butanone linker, or the terminal amino group.
Modification via Hantzsch Thiazole Synthesis: The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide. nih.gov To create analogues of the target compound, variations can be introduced in the starting materials. For example, using different thioamides (instead of thioformamide (B92385) precursors) can introduce substituents at the C2 position of the thiazole ring. Using different α-haloketones related to the butanone side chain would allow for modification of the linker. nih.gov
Derivatization of Functional Groups: As detailed in section 3.1, the existing functional groups provide handles for diversification. A common strategy involves creating a series of N-acyl or N-sulfonyl derivatives of the amino group to explore the impact of different substituents on biological activity. nih.gov Similarly, converting the ketone to an alcohol or an oxime introduces new functionalities and alters the compound's polarity and hydrogen bonding capabilities.
Side Chain Modification: The butanone side chain can be altered. For example, homologation could extend the chain length. Alkylation at the α-position of the ketone (C3) could introduce further substitution, although this would require initial protection of the amino group.
Table 3: Strategies for Structural Diversification
| Structural Region | Modification Strategy | Potential Starting Materials / Reagents |
|---|---|---|
| Thiazole Ring (C2) | Hantzsch synthesis with substituted thioamides | Substituted Thioamides, 1-Bromo-4-aminopentan-2-one |
| Amino Group | Acylation, Reductive Amination | Acyl chlorides, Aldehydes/Ketones |
| Ketone Moiety | Reduction, Oximation | NaBH₄, Hydroxylamine |
Library Synthesis Approaches for Compound Exploration
To efficiently explore the chemical space around the core structure, combinatorial and parallel synthesis techniques are highly valuable. These approaches allow for the rapid generation of a large number of structurally related compounds. nih.gov
Parallel Solution-Phase Synthesis: A library of derivatives can be prepared using automated or semi-automated parallel synthesizers. nih.gov For instance, the core compound this compound could be distributed into an array of reaction vessels. Then, a diverse set of building blocks, such as various acyl chlorides or aldehydes for reductive amination, could be added to each vessel to generate a library of N-substituted analogues. nih.gov
Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally complex and diverse molecules. Starting from a common intermediate, different reaction pathways can be employed to generate skeletons with significant structural variation. For example, after synthesizing the core thiazole ring, the ketone and amine functionalities could be used in a series of branching reactions (e.g., reduction followed by etherification vs. acylation followed by cyclization) to produce distinct molecular scaffolds.
The application of these high-throughput synthesis methods enables the creation of focused libraries of thiazole derivatives, facilitating the rapid identification of compounds with desired properties through subsequent screening. researchgate.net
No Specific Research Data Available for this compound in Complex Synthesis
Following a comprehensive review of scientific literature and chemical databases, there is no specific, detailed research available on the application of the chemical compound This compound as a building block in the synthesis of complex molecules, including its role in heterocyclic chemistry and the formation of polycondensed N,S-heterocycles.
Extensive searches for this specific compound did not yield dedicated studies, reaction protocols, or data tables outlining its use as a synthetic intermediate or scaffold as per the requested article structure. The available literature focuses on related thiazole derivatives and general synthetic methodologies for this class of compounds, rather than on the precise applications of this compound.
While the broader family of aminothiazoles and thiazolyl ketones are recognized for their utility in organic and medicinal chemistry, the specific reactivity and synthetic applications of the this compound isomer have not been detailed in the accessible scientific literature. Consequently, an article with detailed research findings, data tables, and thorough, scientifically accurate content focusing solely on this compound's role in complex synthesis cannot be generated at this time.
Comprehensive Research on "this compound" Yields No Specific Verifiable Data
Initial Research Directive
An extensive investigation was initiated to compile a detailed scientific article on the chemical compound "this compound". The project was structured to focus exclusively on the structural elucidation, advanced characterization, and purity assessment of this specific molecule, adhering to a rigorous outline that included various spectroscopic, crystallographic, and chromatographic methodologies. The objective was to provide thorough, informative, and scientifically accurate content, complete with detailed research findings and data tables.
Exhaustive Search Conducted
A comprehensive search of scientific literature, chemical databases, and academic journals was conducted to locate primary research data pertaining to "this compound". The search parameters included specific queries for:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) data
Infrared (IR) and Raman Spectroscopy for vibrational analysis
Mass Spectrometry (MS) for molecular structure verification
X-ray Crystallography for solid-state structural analysis
High-Performance Liquid Chromatography (HPLC) for analytical and preparative purposes
Despite a multi-faceted search strategy, no specific, verifiable experimental data for the compound "this compound" could be located in the public domain or accessible scientific literature. While information is available for structurally related isomers—such as those where the thiazole group is attached at the 2-position or where the carbonyl group is at the 1-position of the butane (B89635) chain—no peer-reviewed studies or database entries containing the requested analytical data for the specified compound were found.
The structural differences between "this compound" and its isomers are significant and would result in distinct spectroscopic and chromatographic profiles. Therefore, using data from related compounds would be scientifically inaccurate and would not adhere to the strict focus on the requested molecule.
Due to the absence of published research findings, it is not possible to generate the requested scientifically accurate article with detailed data tables for "this compound". This indicates that the compound may be a novel chemical entity that has not yet been synthesized or fully characterized in published literature.
Structural Elucidation and Advanced Characterization in Research of 4 Amino 1 1,3 Thiazol 5 Yl Butan 2 One
Chromatographic and Purity Assessment Techniques in Research
Ultra-Performance Liquid Chromatography (UPLC) in Research Scale
Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal analytical technique in the research-scale analysis of 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one, offering significant advantages in terms of resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). The application of UPLC is crucial for monitoring reaction progress, assessing the purity of synthesized batches, and identifying potential impurities or degradation products. While specific, dedicated UPLC methods for this compound are not extensively published, methodologies can be proficiently developed based on the analysis of structurally similar compounds, such as aminothiazoles, heterocyclic amines, and small polar molecules.
In a research setting, a reversed-phase UPLC method is commonly employed for the analysis of polar compounds like this compound. This approach utilizes a stationary phase with nonpolar characteristics, typically a C18 or BEH C8 column with sub-2 µm particle size, and a polar mobile phase. The smaller particle size in UPLC columns allows for higher linear velocities without sacrificing efficiency, resulting in faster analysis times and improved peak resolution.
A typical UPLC method for the analysis of this compound would involve a gradient elution. This technique begins with a higher percentage of a weak, aqueous mobile phase, gradually increasing the proportion of a stronger, organic solvent like acetonitrile (B52724) or methanol (B129727). This gradient ensures the effective elution and separation of the target compound from both more polar and less polar impurities. The addition of modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase is a common practice to control the pH and improve the peak shape of amine-containing analytes by minimizing tailing.
Detection of this compound is generally achieved using a photodiode array (PDA) detector or a mass spectrometer (MS). A PDA detector provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. For more sensitive and selective detection, coupling UPLC with mass spectrometry (UPLC-MS) is the preferred method. This allows for the accurate mass determination of the parent compound and its fragments, facilitating structural elucidation of unknown impurities.
The following interactive data table outlines a representative set of UPLC method parameters that could be applied in the research-scale analysis of this compound, based on established methods for analogous compounds.
| Parameter | Value | Rationale |
| Chromatographic System | ACQUITY UPLC System or equivalent | Provides the necessary pressure tolerance and low system volume for high-resolution separations with sub-2 µm particle columns. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The BEH C18 stationary phase offers good retention for polar compounds and is stable over a wide pH range, allowing for flexibility in mobile phase optimization. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and improves the peak shape of the amine-containing analyte while also being compatible with mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for a wide range of compounds. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm internal diameter UPLC column, balancing analysis time and system pressure. |
| Gradient Elution | 5% B to 95% B over 5 minutes | A gradient elution is effective for separating compounds with a range of polarities, which is common in synthetic reaction mixtures. |
| Column Temperature | 40 °C | Elevated temperature can reduce mobile phase viscosity, decrease backpressure, and improve peak efficiency. |
| Injection Volume | 1-5 µL | Small injection volumes are used in UPLC to prevent column overloading and maintain high efficiency. |
| Detector | Photodiode Array (PDA) at 254 nm or Mass Spectrometer (MS) | 254 nm is a common wavelength for detecting aromatic and heterocyclic compounds. MS provides higher sensitivity and specificity for identification. |
Detailed Research Findings
In the context of synthesizing this compound, UPLC analysis is instrumental at various stages. Initially, it is used to monitor the consumption of starting materials and the formation of the product in real-time. Small aliquots of the reaction mixture can be withdrawn, quenched, and injected into the UPLC system. The resulting chromatograms provide a rapid assessment of the reaction's progress, allowing for timely adjustments to reaction conditions if necessary.
Upon completion of the synthesis, UPLC is employed to determine the purity of the crude product. By integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram, a percentage purity can be calculated. This information is vital for guiding the purification strategy, whether it be recrystallization, column chromatography, or preparative HPLC.
Furthermore, UPLC coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for the characterization of impurities. By analyzing the mass-to-charge ratio of impurity peaks, potential elemental compositions can be determined. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can then provide structural insights, aiding in the identification of by-products or degradation products. This level of detailed analysis is essential for understanding the reaction mechanism and optimizing the synthetic route to minimize impurity formation.
Theoretical and Computational Chemistry Investigations of 4 Amino 1 1,3 Thiazol 5 Yl Butan 2 One
Quantum Chemical Calculations of the Chemical Compound
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron and nuclear arrangement. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric structure.
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO/LUMO)
The electronic structure of 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one can be elucidated using quantum chemical methods such as Density Functional Theory (DFT). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. For thiazole (B1198619) derivatives, the distribution of HOMO and LUMO orbitals often indicates the regions susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.
Conformational Analysis and Molecular Stability
The flexibility of the butan-2-one side chain in this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations by calculating the potential energy surface of the molecule as a function of its dihedral angles. The most stable conformer corresponds to the global minimum on this surface. These studies are critical for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition.
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms would be expected to show negative potential, while the amino group's hydrogen atoms would exhibit positive potential.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques extend the investigation from a single, static molecule to its dynamic behavior and interactions with its environment.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations provide a detailed view of the conformational landscape of a molecule over time. By simulating the atomic motions based on classical mechanics, MD simulations can explore the different conformations accessible to the molecule at a given temperature. This approach provides a more comprehensive understanding of the molecule's flexibility and the relative populations of different conformers compared to static conformational analysis. Such simulations are particularly useful for understanding how the molecule might adapt its shape upon binding to a receptor.
Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial for determining the physical properties of a compound and its interactions with other molecules. For this compound, the amino group can act as a hydrogen bond donor, while the keto group and the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors. Computational methods can be used to identify and quantify these interactions, providing insight into the compound's potential binding modes with biological macromolecules.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Structure-Activity Relationship (SAR) and Ligand Design In Silico
Computational chemistry provides powerful tools for investigating the interactions of small molecules with biological targets, thereby guiding the design of new therapeutic agents. For compounds based on the this compound scaffold, in silico methods are instrumental in exploring their structure-activity relationships (SAR) and optimizing their potential as ligands. These computational approaches, including virtual screening, molecular docking, and ADME predictions, allow for the efficient prioritization of compounds for synthesis and further experimental testing.
Molecular Docking and Protein-Ligand Interaction Prediction in Research Models
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. niscair.res.inresearchgate.net This method is crucial for understanding the molecular basis of a compound's activity and for refining its structure to enhance binding affinity and selectivity. For derivatives of the this compound scaffold, docking studies can elucidate key interactions with amino acid residues within a target's active site.
In research involving related thiazole structures, molecular docking has successfully predicted binding modes and relative affinities. For instance, studies on (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives showed that these compounds have very good interactions with their target receptor protein. niscair.res.inresearchgate.net The analysis often reveals that specific substitutions on the thiazole ring can significantly influence binding energy. For example, in one study of thiazolidin-4-one derivatives, a compound with a methoxy-substituted phenyl ring (2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one) displayed the highest binding affinity (-6.8 kcal/mol) compared to other analogs. impactfactor.org
The predictive power of docking lies in its ability to identify specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-protein complex. impactfactor.orgresearchgate.net A detailed analysis of these interactions can reveal the essential role of polar contacts in ligand fixation. biointerfaceresearch.com For example, docking studies have shown that the amino groups and carbonyl functions common in thiazole derivatives can form critical hydrogen bonds with residues like Asparagine and Aspartate in a protein's active site. biointerfaceresearch.com
Below is a table summarizing representative molecular docking findings for compounds containing a thiazole or related heterocyclic scaffold, illustrating the types of data generated from such studies.
| Compound Class | Target Protein (Example) | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Thiazolidin-4-one derivatives | Bacterial Protein Target | -5.5 to -6.8 | Not specified |
| Imidazo[2,1-b] nih.govniscair.res.inresearchgate.netthiadiazole derivatives | Fer Kinase | -8.8 to -8.9 | Asn 573, Asp 702, Arg 688, Asp 644 |
| (4-amino-2-(aryl/alkylamino)thiazol-5-yl)methanone derivatives | Receptor Protein 5077 | High binding interaction | Not specified |
This table is illustrative and based on data for structurally related compounds, not this compound itself.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Research Compound Prioritization
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties in silico is a critical step in the early stages of drug discovery, as it helps to identify and eliminate compounds that are likely to fail later in development due to poor ADME profiles. nih.gov
Computational models are used to estimate various physicochemical and pharmacokinetic parameters based on a molecule's structure. For thiazole-containing compounds and other heterocyclic structures, these predictions provide valuable insights into their drug-like potential. Key parameters often evaluated include:
Lipinski's Rule of Five: This rule assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on related 2-aminothiazol-4(5H)-one and quinoline-thiadiazole derivatives show that they generally comply well with Lipinski's rule, suggesting good potential for oral bioavailability. nih.govmdpi.com
Topological Polar Surface Area (TPSA): TPSA is a predictor of drug absorption and transport. A TPSA of less than 140 Ų is often considered essential for good cell membrane permeability. nih.gov
Gastrointestinal (GI) Absorption: Predictions for many thiazole-based compounds indicate high GI absorption. nih.govmdpi.com
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is crucial for drugs targeting the central nervous system. Computational models can predict whether a compound is likely to penetrate the BBB. For some related compounds, predictions show no BBB permeability, which may be desirable depending on the therapeutic target. nih.gov
Cytochrome P450 (CYP) Inhibition: Predicting interactions with CYP enzymes is important for assessing potential drug-drug interactions. In silico tools can predict whether a compound is likely to be an inhibitor of specific CYP isoforms, such as CYP1A2. mdpi.com
The table below provides a summary of typical in silico ADME predictions for research compounds containing thiazole or similar heterocyclic moieties.
| ADME Parameter | Predicted Property | Significance |
| Lipinski's Rule Compliance | Generally compliant | Indicates good drug-likeness and potential for oral activity. nih.govmdpi.com |
| GI Absorption | High | Suggests good absorption from the gastrointestinal tract. mdpi.com |
| BBB Permeability | Variable (often low/none) | Determines if the compound can reach targets in the central nervous system. nih.gov |
| Aqueous Solubility (Log S) | Good to very soluble | High solubility is favorable for absorption and formulation. mdpi.com |
| CYP450 Inhibition | Can be an inhibitor of certain isoforms (e.g., CYP1A2) | Predicts potential for metabolic drug-drug interactions. mdpi.com |
| P-glycoprotein (P-gp) Substrate | Often predicted to be non-substrate | Indicates lower susceptibility to efflux pumps, which can reduce drug efficacy. mdpi.com |
This table presents generalized findings from in silico studies on structurally related heterocyclic compounds.
Biological Activity Investigations Non Clinical Focus of 4 Amino 1 1,3 Thiazol 5 Yl Butan 2 One
In Vitro Enzymatic and Receptor Interaction Studies
Currently, there is a lack of specific studies detailing the in vitro enzymatic and receptor interactions of 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one. Research on analogous compounds suggests potential for such interactions.
Enzyme Inhibition Kinetics and Mechanism of Action at the Molecular Level
No specific data on the enzyme inhibition kinetics or the molecular mechanism of action for this compound have been reported.
Receptor Binding and Modulation Studies in Research Models
Specific receptor binding and modulation studies for this compound are not available in the reviewed literature.
Cellular and Molecular Mechanistic Pathways (Non-Clinical)
The cellular and molecular targets of this compound have not been explicitly identified. However, studies on other thiazole (B1198619) derivatives provide some insights into potential mechanisms.
Investigation of Cellular Targets in Model Systems
Direct investigations into the cellular targets of this compound in model systems have not been published.
Gene Expression and Protein Modulation Studies
There are no available studies on how this compound may modulate gene expression or protein activity.
Antimicrobial Activity Studies (Non-Clinical In Vitro)
While the broader class of thiazole derivatives has demonstrated significant antimicrobial properties, specific in vitro antimicrobial data for this compound is not available. The thiazole ring is a key pharmacophore in many antimicrobial agents, and it is plausible that this compound could exhibit activity against various bacterial and fungal strains. However, without specific experimental data, its antimicrobial spectrum and potency remain unknown.
Future research is necessary to elucidate the specific biological activities of this compound and to determine its potential as a therapeutic agent.
Evaluation Against Bacterial Strains in Laboratory Settings
There is no available scientific literature that has reported on the evaluation of this compound against any bacterial strains.
Evaluation Against Fungal Strains in Laboratory Settings
There is no available scientific literature that has reported on the evaluation of this compound against any fungal strains.
Antiviral Activity in Cell-Based Assays (Non-clinical)
There is no available scientific literature that has reported on the antiviral activity of this compound in any cell-based assays.
Future Directions and Emerging Research Avenues for 4 Amino 1 1,3 Thiazol 5 Yl Butan 2 One
Potential for Advanced Materials and Polymer Chemistry Applications
The inherent chemical functionalities of 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one make it a promising candidate for the development of novel polymers and advanced materials. The primary amine group offers a reactive site for polymerization reactions, such as polycondensation and polyaddition, enabling its incorporation into various polymer backbones like polyamides and polyimides. The thiazole (B1198619) ring, known for its thermal stability and ability to participate in π-π stacking interactions, can impart desirable properties to the resulting materials.
The synthesis of thiazole-containing polymers has been a subject of interest for applications in organic electronics. For instance, thiazolothiazole-based copolymers have been synthesized and investigated as donor materials in polymer solar cells researchgate.net. The electron-rich nature of the thiazole ring can facilitate charge transport, a critical property for semiconductor devices. The incorporation of this compound into polymer structures could lead to materials with tailored electronic and optical properties.
Furthermore, thiazole-based polyureas have been synthesized and shown to possess interesting characteristics, including applications as corrosion inhibitors mdpi.com. The presence of both nitrogen and sulfur atoms in the thiazole ring of this compound could contribute to strong interactions with metal surfaces, suggesting its potential as a building block for anti-corrosion coatings.
Table 1: Potential Applications in Materials Science
| Potential Application | Relevant Structural Feature | Potential Benefit |
|---|---|---|
| Conductive Polymers | Thiazole Ring | Facilitates charge transport due to its aromatic and electron-rich nature. |
| High-Performance Fibers | Amine Group for Polymerization | Potential for creating strong and thermally stable polyamide or polyimide fibers. |
| Anti-Corrosion Coatings | Thiazole Ring (N and S atoms) | Strong adhesion to metal surfaces, providing a protective barrier. |
Exploration in Agrochemical Research Contexts
The thiazole moiety is a well-established pharmacophore in the agrochemical industry, present in a variety of commercial fungicides, insecticides, and herbicides. researchgate.net This precedent strongly suggests that this compound and its derivatives could exhibit valuable biological activities for crop protection.
Fungicidal Activity: Thiazole derivatives have demonstrated potent antifungal properties. For example, novel isothiazole–thiazole derivatives have shown excellent fungicidal activity against various plant pathogens. nih.govrsc.org The specific arrangement of functional groups in this compound could lead to new mechanisms of action against fungal diseases.
Insecticidal Activity: Researchers have designed and synthesized N-pyridylpyrazole thiazole derivatives that exhibit significant insecticidal activities against lepidopteran pests. mdpi.comresearchgate.net The aminobutanone portion of the target compound could be modified to enhance its interaction with insect-specific molecular targets.
Herbicidal Activity: Certain thiazole compounds act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis, leading to herbicidal effects. benthamdirect.com The potential of this compound as a PPO inhibitor or as a lead for other herbicidal mechanisms warrants investigation.
Table 2: Potential Agrochemical Activities of Thiazole Derivatives
| Agrochemical Class | Example of Active Thiazole Derivative | Target Pest/Weed |
|---|---|---|
| Fungicide | Isothiazole–thiazole derivatives | Oomycetes like Pseudoperonospora cubensis and Phytophthora infestans nih.govrsc.org |
| Insecticide | N-pyridylpyrazole thiazole derivatives | Lepidopteran pests such as Plutella xylostella mdpi.comresearchgate.net |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
Deep learning models are increasingly used to predict the physicochemical properties and biological activities of chemical compounds from their molecular structures. ulster.ac.ukresearchgate.net By training these models on large datasets of known molecules, researchers can develop predictive tools to screen virtual libraries of derivatives of this compound. This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
Generative AI models can design novel molecules with desired properties. These models can be trained on the structural features of known active compounds to generate new molecular structures that are likely to exhibit similar or improved activity. This approach could be used to design novel fungicides or insecticides based on the this compound scaffold. Furthermore, AI can aid in retrosynthetic analysis, helping chemists to devise efficient synthetic routes for these newly designed compounds. nih.gov
Table 3: AI/ML Applications in Compound Discovery
| AI/ML Technique | Application to this compound | Potential Outcome |
|---|---|---|
| Predictive Modeling | Prediction of bioactivity, toxicity, and physicochemical properties of derivatives. ulster.ac.uknih.gov | Rapid identification of promising candidates for synthesis and testing. |
| Generative Models | De novo design of novel compounds based on the thiazole scaffold. nih.gov | Discovery of novel molecules with enhanced properties. |
Challenges and Opportunities in Chemical Synthesis and Development of the Compound
While the potential applications of this compound are vast, its successful development hinges on overcoming certain challenges in its chemical synthesis. The multi-step synthesis of heterocyclic compounds can be complex and may require optimization to achieve high yields and purity. researchgate.net
The classical Hantzsch thiazole synthesis is a widely used method for constructing the thiazole ring. ijarsct.co.iningentaconnect.com However, the synthesis of the specific butanone side chain and its attachment to the thiazole ring may require a multi-step process that needs careful control of reaction conditions to avoid side reactions. The development of efficient and scalable synthetic routes is a key opportunity for further research. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, should be considered to make the synthesis more sustainable.
Another challenge lies in the selective functionalization of the molecule. The presence of multiple reactive sites—the primary amine, the ketone, and the thiazole ring—requires the use of protecting groups or highly selective reagents to modify one part of the molecule without affecting the others. This complexity also presents an opportunity for creating a diverse library of derivatives by systematically exploring the reactivity of each functional group.
Continuous flow chemistry offers a promising approach to address some of the challenges in multi-step synthesis. d-nb.info By performing reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scaling up of the synthesis.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Polyamides |
| Polyimides |
| Thiazolothiazole |
| Polyureas |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-amino derivatives with thiazole-containing aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) is a typical approach. Pressure reduction post-reaction aids in solvent evaporation and product isolation . Key parameters include stoichiometric control of reactants (1:1 molar ratio), reaction duration (4–6 hours), and temperature (80–100°C) to minimize side products.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy identifies functional groups like amine and carbonyl moieties. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended. Cross-validation with X-ray crystallography (using SHELXL for refinement) ensures structural accuracy .
Q. How can researchers assess the biological activity of this compound in antimicrobial studies?
- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) and solvent controls. Structural analogs with thiazole moieties have shown activity against Gram-positive bacteria, suggesting this compound may target cell wall synthesis or enzyme pathways .
Advanced Research Questions
Q. How can discrepancies between theoretical (DFT) and experimental spectroscopic data for this compound be resolved?
- Methodological Answer : Perform geometry optimization using density functional theory (DFT) at the B3LYP/6-31G(d,p) level to simulate NMR/IR spectra. Compare experimental peaks with calculated values; deviations >5% may indicate solvation effects or crystal packing forces. Use polarizable continuum models (PCM) for solvent corrections .
Q. What strategies are recommended for resolving contradictory crystallographic data during refinement?
- Methodological Answer : Employ the SHELXL software for high-resolution refinement. Address outliers using the "L.S." command to restrain bond lengths/angles. For twinned crystals, apply the TWIN/BASF commands. Validate with R-factor convergence (<5%) and CheckCIF/PLATON reports .
Q. How can regioselectivity challenges in thiazole-functionalized reactions be mitigated during derivative synthesis?
- Methodological Answer : Use directing groups (e.g., acetyl or nitro substituents) to control reaction sites. For electrophilic substitution, employ Lewis acids (BF₃·Et₂O) or micellar catalysis to enhance selectivity. Monitor reaction progress via TLC and isolate intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?
- Methodological Answer : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-methyl-THF as recyclable solvents. Catalytic systems like Fe³⁺-montmorillonite or enzyme-mediated reactions reduce waste. Microwave-assisted synthesis (100–120°C, 30 minutes) enhances energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
